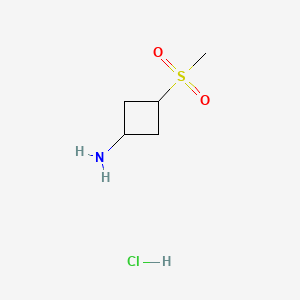

cis-3-Methylsulfonylcyclobutylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylsulfonylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZJADAEEWGMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-97-7 | |

| Record name | (1r,3r)-3-methanesulfonylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cis-3-Methylsulfonylcyclobutylamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of cis-3-Methylsulfonylcyclobutylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, a valuable building block in contemporary drug discovery. The synthesis is designed for researchers, medicinal chemists, and process development scientists, focusing on strategic considerations, mechanistic insights, and detailed experimental protocols. The pathway commences with a commercially available starting material and proceeds through key transformations including stereoselective reduction, nucleophilic substitution, oxidation, and a Curtius rearrangement to ultimately yield the target compound with the desired cis-stereochemistry. Each step is rationalized to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The cyclobutane motif is increasingly recognized as a desirable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can offer significant advantages in binding affinity and metabolic stability compared to more flexible aliphatic chains or flat aromatic rings. This compound, in particular, presents a unique combination of a polar sulfonyl group and a basic amine in a constrained cis-orientation, making it an attractive fragment for probing pharmacophores and developing novel therapeutic agents.

The synthesis of this specific stereoisomer presents a notable challenge: the controlled installation of two functional groups in a 1,3-cis relationship on a four-membered ring. The pathway detailed herein addresses this challenge through a logical sequence of reactions, prioritizing stereochemical control and the use of well-established, scalable transformations.

The overall strategy involves the initial functionalization of a cyclobutane core, followed by the crucial stereochemical control element, and finally, the introduction of the amine functionality.

Overall Synthesis Pathway

The proposed synthesis is a multi-step process beginning with 3-oxocyclobutanecarboxylic acid. The key steps include the introduction of the sulfur-containing moiety, its subsequent oxidation, and a stereocontrolled formation of the amine.

Caption: Proposed synthesis pathway for this compound.

Detailed Synthetic Steps and Mechanistic Rationale

Step 1: Stereoselective Reduction of 3-Oxocyclobutanecarboxylic Acid

The synthesis commences with the reduction of the ketone in 3-oxocyclobutanecarboxylic acid. The choice of reducing agent is critical for achieving the desired cis-stereochemistry of the resulting alcohol. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation. The hydride delivery to the carbonyl carbon will preferentially occur from the less sterically hindered face, which, in the puckered cyclobutane ring, often leads to the formation of the cis-alcohol as the major product.

Experimental Protocol:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of aqueous HCl (1 M) until the pH is ~3.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield cis-3-hydroxycyclobutanecarboxylic acid.

Step 2: Activation of the Hydroxyl Group via Mesylation

The hydroxyl group of cis-3-hydroxycyclobutanecarboxylic acid is a poor leaving group and must be converted into a more reactive species for the subsequent nucleophilic substitution. Mesylation (reaction with methanesulfonyl chloride) in the presence of a base like pyridine is a standard method to convert the alcohol into a good leaving group, a mesylate. This reaction proceeds with retention of stereochemistry.

Experimental Protocol:

-

Dissolve cis-3-hydroxycyclobutanecarboxylic acid (1.0 eq) in pyridine at 0 °C.

-

Slowly add methanesulfonyl chloride (1.2 eq) to the solution.

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane (3 x).

-

Wash the combined organic layers with cold aqueous CuSO₄ solution (to remove pyridine), followed by brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to give the crude mesylate, which can often be used in the next step without further purification.

Step 3: Introduction of the Methylthio Group via Sₙ2 Reaction

With the activated mesylate in hand, the methylthio group is introduced via a nucleophilic substitution reaction with sodium thiomethoxide (NaSMe). This is a classic Sₙ2 reaction, which proceeds with inversion of configuration at the electrophilic carbon.[1] Therefore, the cis-mesylate will be converted to the trans-3-(methylthio)cyclobutanecarboxylic acid.

Experimental Protocol:

-

Dissolve the crude cis-3-(mesitylsulfonyloxy)cyclobutanecarboxylic acid (1.0 eq) in dimethylformamide (DMF).

-

Add sodium thiomethoxide (1.5 eq) and stir the mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into water and acidify with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield trans-3-(methylthio)cyclobutanecarboxylic acid.

Step 4: Oxidation of the Thioether to a Sulfone

The oxidation of the thioether to the corresponding sulfone is a critical step. A variety of oxidizing agents can be used, such as hydrogen peroxide, m-CPBA, or Oxone®.[2][3] Oxone® (potassium peroxymonosulfate) is an effective and environmentally friendly choice.[2] This oxidation does not affect the stereocenter. However, this step can sometimes lead to a mixture of cis and trans isomers due to epimerization under certain conditions, necessitating a purification step.

Experimental Protocol:

-

Dissolve trans-3-(methylthio)cyclobutanecarboxylic acid (1.0 eq) in a mixture of methanol and water (1:1).

-

Cool the solution to 0 °C and add Oxone® (2.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give a mixture of cis- and trans-3-(methylsulfonyl)cyclobutanecarboxylic acid.

Isomer Separation

At this stage, the separation of the desired cis-isomer from the trans-isomer is crucial. This can be achieved by column chromatography on silica gel or by selective crystallization.

Step 5: Conversion of the Carboxylic Acid to the Amine via Curtius Rearrangement

The Curtius rearrangement is a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate, followed by hydrolysis to the amine. Diphenylphosphoryl azide (DPPA) is a common reagent for the one-pot conversion of carboxylic acids to their corresponding carbamates, which can then be deprotected.

Experimental Protocol:

-

To a solution of cis-3-(methylsulfonyl)cyclobutanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in tert-butanol, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux for 4-6 hours until the evolution of nitrogen ceases.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude Boc-protected amine.

-

Dissolve the crude carbamate in a solution of HCl in dioxane (4 M) and stir at room temperature for 2 hours.

-

Concentrate the reaction mixture to dryness to obtain the crude amine hydrochloride.

Step 6: Final Salt Formation and Purification

The final step involves the formation of the hydrochloride salt and purification. This is typically achieved by treating a solution of the free amine with ethereal HCl.

Experimental Protocol:

-

Dissolve the crude cis-3-methylsulfonylcyclobutylamine in diethyl ether.

-

Slowly add a solution of HCl in diethyl ether until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Data Summary

| Step | Product | Key Reagents | Expected Yield (%) | Purity (%) |

| 1 | cis-3-Hydroxycyclobutanecarboxylic Acid | NaBH₄ | 85-95 | >95 |

| 2 | cis-3-(Mesitylsulfonyloxy)cyclobutanecarboxylic Acid | MsCl, Pyridine | 90-98 | (used crude) |

| 3 | trans-3-(Methylthio)cyclobutanecarboxylic Acid | NaSMe | 70-85 | >90 |

| 4 | cis/trans-3-(Methylsulfonyl)cyclobutanecarboxylic Acid | Oxone® | 80-90 | (mixture) |

| 5 | cis-3-Methylsulfonylcyclobutylamine | DPPA, HCl | 60-75 (over 2 steps) | >98 |

| 6 | This compound | HCl in Ether | >95 | >99 |

Visualization of Key Transformations

Sₙ2 Inversion

Caption: Sₙ2 reaction resulting in stereochemical inversion.

Note: Actual chemical structure images would be embedded in a final document. The DOT script above provides a conceptual flow.

Conclusion

The synthetic pathway detailed in this guide offers a logical and experimentally sound approach to obtaining this compound. By carefully selecting reagents and reaction conditions, particularly for the stereoselective reduction and the Sₙ2 substitution, the desired cis-stereoisomer can be synthesized with a good overall yield and high purity. This guide provides a solid foundation for researchers to produce this valuable building block for applications in drug discovery and development.

References

An In-Depth Technical Guide to cis-3-Methylsulfonylcyclobutylamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of cis-3-Methylsulfonylcyclobutylamine hydrochloride, a key building block in contemporary medicinal chemistry. Drawing from available scientific literature and chemical data, this document details the compound's physicochemical properties, outlines its role in the synthesis of advanced therapeutic agents, and provides insights into its characterization.

Introduction: A Versatile Building Block

This compound has emerged as a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors. Its rigid cyclobutane core and the presence of a sulfonyl group and an amine functionality make it an attractive scaffold for creating molecules with specific three-dimensional conformations, which is crucial for targeted interactions with biological macromolecules.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols. This guide will delve into the known characteristics of this compound, providing a foundational understanding for researchers incorporating it into their synthetic workflows.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. Below is a summary of the key identifiers and properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | cis-3-(Methylsulfonyl)cyclobutanamine hydrochloride | [1] |

| CAS Number | 1408074-56-5 | [1] |

| Molecular Formula | C₅H₁₂ClNO₂S | |

| Molecular Weight | 185.67 g/mol | |

| Chemical Structure | (See Figure 1 below) | |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in water and polar organic solvents. | |

| Stability | Stable under standard laboratory conditions. |

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Synthesis and Reactivity

The primary amine and the sulfonyl group are the key reactive sites of the molecule. The amine group can participate in a wide range of reactions, including but not limited to:

-

Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides.

-

Reductive amination: Reacting with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Nucleophilic substitution: Acting as a nucleophile in various substitution reactions.

The sulfonyl group is generally stable and serves to influence the electronic properties and conformation of the molecule.

Role in Drug Discovery: An Intermediate for IRAK4 Inhibitors

A notable application of this compound is its use as a key intermediate in the synthesis of substituted pyrazolopyrimidines that act as Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors.[1] IRAK4 is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases.

Figure 2: Role of this compound in the Synthesis of IRAK4 Inhibitors

References

An In-depth Technical Guide to cis-3-Methylsulfonylcyclobutylamine Hydrochloride: Structural Analogs and Derivatives in Modern Drug Discovery

This guide provides an in-depth technical exploration of cis-3-methylsulfonylcyclobutylamine hydrochloride and its structural analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics. This document delves into the synthetic methodologies, characterization techniques, structure-activity relationships (SAR), and potential applications of this emerging class of compounds, grounding all information in established scientific literature.

Introduction: The Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane motif has garnered significant interest in contemporary drug discovery. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or planar aromatic rings, enabling precise positioning of functional groups within a biological target's binding site. Cyclobutane derivatives are increasingly utilized as bioisosteric replacements for other cyclic systems or as novel scaffolds to explore new chemical space, often leading to improved metabolic stability and pharmacokinetic profiles.[1] The introduction of a methylsulfonyl group to the cyclobutylamine core, as in this compound, further enhances its potential by providing a strong hydrogen bond acceptor and modulating the molecule's physicochemical properties.

The sulfonyl group is a key functional moiety in a wide array of therapeutic agents. Its ability to form strong hydrogen bonds with biological targets, coupled with its chemical stability, makes it a valuable component in drug design.[2][3] In the context of the cyclobutylamine scaffold, the methylsulfonyl group can significantly influence solubility, lipophilicity, and metabolic stability, thereby impacting the overall druglikeness of the molecule.[4]

Synthetic Strategies for Substituted Cyclobutylamine Derivatives

The synthesis of functionalized cyclobutylamine derivatives can be approached through various synthetic routes. The choice of a particular method often depends on the desired stereochemistry and the nature of the substituents on the cyclobutane ring.

Photochemical [2+2] Cycloaddition

A powerful method for the construction of the cyclobutane core involves the photochemical [2+2] cycloaddition of an olefin with an imine. This approach allows for the direct formation of the four-membered ring with a nitrogen substituent. Subsequent functional group manipulations can then be employed to introduce the desired methylsulfonyl group and other functionalities. A patent describes a continuous photochemical reaction between an olefin and an imine in the presence of a photosensitizer to generate cyclobutylamine compounds.[5]

Rearrangement Reactions

Classical rearrangement reactions, such as the Hofmann and Curtius rearrangements, provide reliable methods for the synthesis of cyclobutylamines from cyclobutanecarboxylic acid derivatives. The Hofmann rearrangement of cyclobutanecarboxamide and the Curtius rearrangement of a cyclobutanecarbonyl azide both yield cyclobutylamine.[6] These methods are particularly useful for accessing the parent cyclobutylamine, which can then be further functionalized.

Enzymatic C-H Hydroxylation

For the stereoselective introduction of hydroxyl groups, which can serve as handles for further functionalization, enzymatic methods offer a green and efficient alternative to traditional chemical methods. Engineered P450BM3 enzymes have been shown to selectively hydroxylate cyclobutylamine derivatives at chemically unactivated C-H bonds with high regioselectivity and stereoselectivity.[7][8] This biocatalytic approach can provide access to chiral cyclobutylamino alcohols, which are valuable intermediates in the synthesis of complex drug candidates.

General Synthetic Workflow

The synthesis of a library of cis-3-methylsulfonylcyclobutylamine analogs can be conceptualized in a multi-step workflow. This typically involves the initial synthesis of a core cyclobutane intermediate, followed by diversification through the introduction of various substituents.

Caption: Generalized workflow for the synthesis of cis-3-Methylsulfonylcyclobutylamine analogs.

Characterization of this compound and its Analogs

The unambiguous characterization of synthesized compounds is paramount to ensure their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of signals provide detailed information about the connectivity of atoms and the stereochemistry of the cyclobutane ring. For cis-isomers, specific coupling constants between the protons on the cyclobutane ring are expected.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the sulfonyl (SO2) group, which will have characteristic stretching frequencies, and the amine hydrochloride salt.[9]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the synthesized compounds. A variety of stationary and mobile phases can be used to achieve optimal separation of the target compound from any impurities or byproducts.

-

Chiral Chromatography: For enantiomerically pure compounds, chiral HPLC or supercritical fluid chromatography (SFC) is necessary to determine the enantiomeric excess (ee).

Table 1: Key Characterization Techniques and Expected Observations

| Technique | Parameter | Expected Observation for this compound |

| 1H NMR | Chemical Shift (δ) | Signals corresponding to the cyclobutane ring protons, the methyl group of the sulfonyl moiety, and the amine proton. |

| Coupling Constants (J) | Specific J-values between cis-protons on the cyclobutane ring. | |

| 13C NMR | Chemical Shift (δ) | Resonances for the carbon atoms of the cyclobutane ring and the methyl group. |

| HRMS | m/z | The exact mass corresponding to the molecular formula C5H12ClNO2S. |

| IR | Wavenumber (cm-1) | Strong characteristic absorption bands for the S=O stretching of the sulfonyl group and N-H stretching of the amine salt. |

| HPLC | Purity | A single major peak indicating high purity (typically >95%). |

Structure-Activity Relationships (SAR)

The exploration of SAR is a cornerstone of medicinal chemistry, guiding the iterative process of lead optimization. For cis-3-methylsulfonylcyclobutylamine derivatives, SAR studies would focus on understanding how modifications to different parts of the molecule affect its biological activity.

The Role of the Methylsulfonyl Group

The methylsulfonyl group is a potent hydrogen bond acceptor and can engage in crucial interactions with amino acid residues in a protein's active site.[2] Its presence can also enhance metabolic stability by blocking potential sites of metabolism. The orientation of the sulfonyl group, dictated by the cis-stereochemistry, will be critical for optimal binding to a target.

Modifications to the Amine Group

The primary amine of the cyclobutylamine core is a key site for derivatization. N-alkylation or N-acylation can be used to probe for additional binding pockets and to modulate the compound's physicochemical properties, such as lipophilicity and basicity.

Substitution on the Cyclobutane Ring

Introducing other substituents onto the cyclobutane ring can further refine the SAR. These substituents can provide additional points of interaction with the target protein or can be used to fine-tune the overall shape and conformational preferences of the molecule.

Table 2: Hypothetical SAR for a Kinase Inhibitor Series

| R Group Modification | Effect on Potency | Rationale |

| Small alkyl (e.g., methyl, ethyl) at the amine | Increased | May occupy a small hydrophobic pocket near the amine. |

| Bulky alkyl (e.g., t-butyl) at the amine | Decreased | Potential for steric clash within the binding site. |

| Aromatic group at the amine | Variable | Dependent on the specific interactions of the aromatic ring. |

| Replacement of sulfonyl with sulfoxide | Decreased | Reduced hydrogen bonding capacity. |

| Replacement of sulfonyl with sulfide | Significantly Decreased | Loss of key hydrogen bond acceptor. |

Biological Pathway Case Study: The PI3K/AKT Signaling Pathway

While the specific biological target of this compound is not yet widely published, its structural features are reminiscent of scaffolds found in various kinase inhibitors. For instance, a cyclobutylamine derivative has been identified as a potent inhibitor of AKT kinase, a key node in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1] The following diagram illustrates this pathway and a hypothetical point of intervention for a cyclobutylamine-based inhibitor.

Caption: A simplified representation of the PI3K/AKT signaling pathway, a common target in cancer therapy.

In this hypothetical scenario, the cyclobutylamine analog acts as an inhibitor of AKT, preventing its activation and subsequent phosphorylation of downstream targets. This would lead to a reduction in cell proliferation and survival, highlighting the therapeutic potential of this class of compounds. The cis-3-methylsulfonyl group could be envisioned to form a key hydrogen bond with a residue in the ATP-binding pocket of AKT, while the cyclobutane scaffold orients other functionalities for optimal interactions.

Conclusion

This compound and its derivatives represent a promising class of compounds for drug discovery. The unique combination of a rigid cyclobutane core and a versatile methylsulfonyl group provides a rich scaffold for the design of potent and selective modulators of various biological targets. The synthetic strategies outlined in this guide, coupled with rigorous characterization and systematic SAR exploration, will be instrumental in unlocking the full therapeutic potential of this exciting area of medicinal chemistry. Further investigation into the specific biological activities of these compounds is warranted and is anticipated to yield novel drug candidates for a range of diseases.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. CN112794810B - Synthesis method of cyclobutylamine compound - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective P450BM3 hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives: underpinning synthetic chemistry for drug discovery | Department of Chemistry [chem.ox.ac.uk]

- 9. mdpi.com [mdpi.com]

discovery and history of cis-3-Methylsulfonylcyclobutylamine hydrochloride

An in-depth analysis of available scientific and patent literature reveals that "cis-3-Methylsulfonylcyclobutylamine hydrochloride" is not a widely documented compound with a publicly available, detailed history of discovery and development in the traditional sense of a named drug or a well-studied molecule. Instead, it appears as a specific chemical intermediate or building block within broader patent applications, primarily in the field of medicinal chemistry. Its "discovery" is therefore intrinsically linked to its synthesis and use as a component in the creation of more complex, biologically active molecules.

This guide will, therefore, focus on the synthesis, chemical characterization, and the context of its application as described in the available patent literature, which represents the primary source of information for this compound.

Introduction to this compound

This compound is a substituted cyclobutylamine derivative. The core structure consists of a four-membered cyclobutane ring, which imparts significant conformational rigidity. This ring is substituted with two key functional groups: a methylsulfonyl group (-SO₂CH₃) and an amine group (-NH₂), arranged in a cis configuration. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable for use in subsequent chemical reactions.

The primary utility of this compound lies in its role as a structural motif in the design of enzyme inhibitors. The rigid cyclobutane scaffold allows for precise spatial positioning of the functional groups, enabling specific interactions with the target protein's active site. The polar methylsulfonyl and amine groups can participate in hydrogen bonding and other non-covalent interactions crucial for molecular recognition and binding affinity.

Synthetic Routes and Methodologies

The synthesis of this compound is not described as a standalone discovery in the literature but is detailed within the experimental sections of patents focused on its use. The synthesis is a multi-step process starting from simpler, commercially available precursors. Below is a representative synthetic pathway synthesized from the information available in patent literature.

Representative Synthetic Protocol

A plausible synthetic route involves the construction of the substituted cyclobutane ring, followed by the introduction and manipulation of the key functional groups.

Step 1: Formation of the Cyclobutane Core The synthesis often begins with a commercially available cyclobutanone derivative. A key intermediate is 3-(methylthio)cyclobutan-1-one.

Step 2: Oximation and Reduction The ketone is converted to an oxime, which is then reduced to the corresponding amine. This process typically creates a mixture of cis and trans isomers.

-

Reaction: 3-(methylthio)cyclobutan-1-one is reacted with hydroxylamine hydrochloride to form the oxime.

-

Reduction: The oxime is then reduced, for example, using catalytic hydrogenation (e.g., H₂, Pd/C) or a metal hydride, to yield a mixture of cis- and trans-3-(methylthio)cyclobutylamine.

Step 3: Isomer Separation The cis and trans isomers must be separated. This is a critical step and can be achieved using chromatographic techniques, such as column chromatography on silica gel. The separation relies on the different polarities and spatial arrangements of the isomers.

Step 4: Oxidation of the Thioether The separated cis-3-(methylthio)cyclobutylamine is then oxidized to form the desired methylsulfonyl group.

-

Oxidizing Agent: A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM). Two equivalents of m-CPBA are required to oxidize the thioether to the sulfone.

Step 5: Salt Formation Finally, the purified cis-3-Methylsulfonylcyclobutylamine is converted to its hydrochloride salt to improve its handling and stability.

-

Procedure: The free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrogen chloride (HCl) in a solvent like 1,4-dioxane is added. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.

Experimental Workflow Diagram

Caption: Synthetic workflow for cis-3-Methylsulfonylcyclobutylamine HCl.

Application in Drug Discovery: A Structural Component of Kinase Inhibitors

The primary context for the synthesis and use of this compound is in the development of kinase inhibitors. Specifically, it has been incorporated as a key building block in the design of inhibitors for Janus kinases (JAK).

JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases. Therefore, developing potent and selective JAK inhibitors is a major focus of pharmaceutical research.

Role in Molecular Scaffolding

In the structure of these inhibitors, the cis-3-Methylsulfonylcyclobutylamine moiety serves as a solvent-exposed fragment.

-

Vectorial Exit: The cyclobutane ring acts as a rigid linker, projecting the amine group out towards the solvent-exposed region of the kinase's ATP-binding site. This is a common strategy in inhibitor design to improve properties like solubility and to provide a point for further chemical modification.

-

Specific Interactions: The methylsulfonyl group can act as a hydrogen bond acceptor, while the protonated amine of the hydrochloride salt can act as a hydrogen bond donor. These interactions with water molecules or polar residues on the protein surface can contribute to the overall binding affinity and pharmacokinetic properties of the inhibitor.

Illustrative Logical Relationship Diagram

Caption: Role of the compound's properties in kinase inhibitor design.

Conclusion

The story of this compound is not one of a standalone discovery, but rather of its emergence as a valuable, specialized tool in the medicinal chemist's toolbox. Its synthesis, though multi-stepped and requiring careful purification, provides access to a rigid scaffold with precisely placed functional groups. Its application, particularly in the design of modern JAK inhibitors, highlights the ongoing quest for chemical motifs that can impart desirable properties of potency, selectivity, and drug-likeness to therapeutic candidates. The history of this compound is written not in dedicated papers, but within the dense experimental sections of patents, showcasing its role as a quiet enabler of innovation in drug discovery.

Unraveling the Biological Potential of cis-3-Methylsulfonylcyclobutylamine hydrochloride: A Research Prospectus and Methodological Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-3-Methylsulfonylcyclobutylamine hydrochloride represents a novel chemical entity with a unique structural combination: a conformationally restricted cyclobutane scaffold and a polar methylsulfonyl group. While its specific biological activities remain uncharacterized in publicly accessible literature, its constituent moieties are prevalent in a range of bioactive molecules. This technical guide provides a comprehensive research prospectus for the systematic evaluation of this compound's pharmacological potential. We will delve into the rationale behind hypothesized biological activities, detail robust experimental workflows for its characterization, and provide the technical insights necessary for its exploration as a potential therapeutic agent or a tool for chemical biology.

Introduction: Deconstructing the Molecular Architecture

The structure of this compound presents two key features that guide our initial hypotheses regarding its biological potential: the cyclobutylamine core and the methylsulfonyl group.

-

The Cyclobutylamine Scaffold: Cyclobutane rings are increasingly utilized in medicinal chemistry as bioisosteric replacements for more common structures like phenyl rings or longer alkyl chains.[1][2] Their rigid, three-dimensional nature can enforce specific conformations, leading to enhanced selectivity and improved pharmacokinetic properties for target proteins.[3] The primary amine group provides a crucial interaction point, capable of forming salt bridges or hydrogen bonds with biological targets.

-

The Methylsulfonyl Moiety: The sulfone group is a strong hydrogen bond acceptor and is known to be metabolically stable.[4] It is a key pharmacophore in a variety of approved drugs, contributing to their solubility, metabolic stability, and target engagement.[5][6] Its presence suggests that this compound could exhibit favorable drug-like properties.

Given these structural features, this compound could function as a novel fragment for fragment-based drug discovery, a building block for more complex bioactive molecules, or possess intrinsic biological activity. This guide outlines a systematic approach to investigate these possibilities.

Hypothesized Biological Activities and Rationale

Based on the structural motifs present in this compound, we can postulate several potential avenues for its biological activity. The primary amine and the sulfone group are common features in molecules targeting a wide array of protein classes.

| Hypothesized Target Class | Rationale | Potential Therapeutic Area |

| Ion Channels | Small molecule amines are known modulators of various ion channels, including sodium, potassium, and calcium channels. The constrained cyclobutane ring could confer selectivity for specific channel subtypes. | Neurology, Cardiology, Pain Management |

| G-Protein Coupled Receptors (GPCRs) | The amine could interact with acidic residues in the binding pockets of aminergic GPCRs (e.g., serotonin, dopamine, or adrenergic receptors). | Psychiatry, Neurology |

| Enzymes (e.g., Kinases, Proteases) | The sulfone group can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. The overall structure could serve as a scaffold for inhibitors. | Oncology, Infectious Diseases, Inflammatory Disorders |

| Transporters | The polar nature of the molecule could lead to interactions with neurotransmitter or solute carriers. | Neurology, Metabolic Diseases |

A Strategic Workflow for Biological Characterization

A phased approach is recommended to efficiently characterize the biological activity of this compound, starting with broad, high-throughput screening and progressing to more focused mechanistic studies.

References

- 1. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfone - Wikipedia [en.wikipedia.org]

- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to cis-3-Methylsulfonylcyclobutylamine Hydrochloride in Medicinal Chemistry

Foreword: The Strategic Incorporation of Strained Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional (3D) molecular architectures. The deliberate incorporation of strained ring systems, such as cyclobutanes, represents a sophisticated strategy to escape the "flatland" of traditional aromatic ring-based drug discovery. These compact and rigid scaffolds offer a unique conformational preorganization that can facilitate precise interactions with biological targets. This guide delves into the medicinal chemistry of a particularly intriguing building block: cis-3-Methylsulfonylcyclobutylamine hydrochloride . While specific data for this exact molecule is emerging, we will construct a comprehensive technical overview by analyzing its core structural components, proposing a viable synthetic route, and extrapolating its potential applications from closely related analogues and foundational medicinal chemistry principles.

Physicochemical Properties and Structural Rationale

The structure of this compound marries two key pharmacophoric elements onto a conformationally restricted cyclobutane core: a primary amine and a methylsulfonyl group. This combination imparts a unique set of physicochemical properties that are highly relevant for drug design.

| Property | Estimated Value/Description | Significance in Drug Design |

| Molecular Formula | C₅H₁₂ClNO₂S | Provides the elemental composition. |

| Molecular Weight | 185.67 g/mol | Falls within the desirable range for small molecule drugs, adhering to Lipinski's Rule of Five. |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | Suggests good potential for oral bioavailability and cell membrane permeability. |

| cLogP | (Estimated) ~ -1.5 to -0.5 | Indicates a high degree of hydrophilicity, which can enhance aqueous solubility but may pose challenges for blood-brain barrier penetration without active transport mechanisms. |

| pKa (amine) | (Estimated) ~ 9.5 - 10.5 | The primary amine will be protonated at physiological pH, allowing for ionic interactions with biological targets. |

| Hydrogen Bond Donors | 2 (from the ammonium group) | Can participate in crucial hydrogen bonding interactions within a receptor binding pocket. |

| Hydrogen Bond Acceptors | 2 (from the sulfonyl oxygens) | The sulfonyl group provides strong hydrogen bond accepting capabilities, contributing to binding affinity.[1] |

The cis stereochemistry of the substituents on the cyclobutane ring is of paramount importance. It dictates a specific spatial arrangement of the amine and methylsulfonyl groups, which can be critical for achieving high-affinity binding to a biological target. The puckered nature of the cyclobutane ring further defines the vectoral projection of these functional groups.[2]

Synthesis of this compound: A Proposed Pathway

Proposed Retrosynthetic Analysis

References

A-Z Guide to Therapeutic Target Deconvolution for cis-3-Methylsulfonylcyclobutylamine hydrochloride

A Senior Application Scientist's Field-Proven Insights into Unraveling Novel Compound Mechanisms

Abstract

The identification of specific molecular targets is a cornerstone of modern drug discovery, transforming promising chemical matter into rational therapeutic agents. This guide focuses on cis-3-Methylsulfonylcyclobutylamine hydrochloride, a novel small molecule with potential therapeutic utility. As pre-existing target data for this compound is unavailable, this document provides a comprehensive, technically-detailed roadmap for its complete target deconvolution and validation. We present a multi-pronged strategy integrating advanced proteomics, biophysical assays, and computational approaches. This guide is structured to provide researchers, scientists, and drug development professionals with not only step-by-step experimental protocols but also the strategic rationale behind each methodological choice, ensuring a robust and self-validating pathway to elucidating the compound's mechanism of action.

Introduction: Analyzing the Starting Point

This compound is a synthetic small molecule characterized by three key structural features: a strained cyclobutane ring, a polar methylsulfonyl group, and a primary amine hydrochloride salt. The rigid, puckered conformation of the cyclobutane scaffold can offer advantages in potency and selectivity by presenting its substituents in a well-defined three-dimensional orientation to fit into specific protein binding pockets.[1][2] The methylsulfonyl group is a common pharmacophore that can act as a hydrogen bond acceptor, and its presence may influence the compound's solubility and metabolic stability.[3][4] The primary amine is a versatile functional group, likely protonated at physiological pH, enabling it to form strong ionic interactions or hydrogen bonds with protein targets such as kinases, proteases, or G-protein coupled receptors.

Given the absence of established biological data, a systematic and unbiased approach to target identification is paramount. This guide outlines a logical progression from broad, proteome-wide screening to specific, high-confidence target validation.

Part I: Unbiased Target Identification Strategies

The primary goal is to generate a list of high-confidence candidate proteins that physically interact with the compound. We will employ three orthogonal approaches—two experimental and one computational—to ensure comprehensive coverage and to cross-validate initial findings. Target identification is a critical phase in the development of new drugs, allowing researchers to understand the mode of action of previously uncharacterized compounds.[5]

Strategy 1: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to isolate and identify binding partners from a complex biological sample, such as a cell lysate.[5][6] The core principle involves immobilizing the small molecule "bait" to pull down its protein "prey."[7]

Causality Behind Experimental Choices: The primary amine on this compound is the most logical point for chemical modification to immobilize the compound. It can be readily coupled to an activated resin without significantly altering the core structure that is likely responsible for binding. We choose NHS-activated sepharose beads for their proven efficiency in coupling amine-containing ligands.

-

Probe Immobilization:

-

Equilibrate NHS-activated Sepharose beads in ice-cold 1 mM HCl.

-

Dissolve this compound in a suitable coupling buffer (e.g., 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).

-

Mix the compound solution with the bead slurry and incubate for 4 hours at 4°C with gentle rotation.

-

Quench unreacted NHS esters with a blocking buffer (e.g., 100 mM Tris-HCl) for 2 hours.

-

Wash the beads extensively with alternating high and low pH buffers to remove non-covalently bound ligand.

-

-

Protein Extraction:

-

Culture selected cells (e.g., HEK293T for general screening or a disease-relevant cell line) to ~80% confluency.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

-

-

Affinity Pulldown:

-

Incubate the clarified lysate (~1-2 mg total protein) with the compound-conjugated beads and control beads (mock-conjugated) for 2-4 hours at 4°C.

-

Wash the beads 5-7 times with lysis buffer to remove non-specific binders.

-

Elute bound proteins using a competitive elution with excess free compound or by denaturation with SDS-PAGE loading buffer.

-

-

Proteomic Analysis:

-

Separate the eluted proteins on a 1D SDS-PAGE gel.

-

Perform an in-gel trypsin digestion of the entire protein lane.

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify proteins and quantify their relative abundance between the compound-conjugated and control samples. High-confidence hits are proteins significantly enriched in the compound sample.

-

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Strategy 2: Activity-Based Protein Profiling (ABPP)

ABPP is a complementary chemoproteomic technology that utilizes chemical probes to directly assess protein function in native biological systems.[8] Unlike AP-MS which captures stable interactions, ABPP can identify covalent or high-affinity non-covalent targets.[9]

Causality Behind Experimental Choices: To create an ABPP probe, the parent molecule is modified with two key elements: a reactive group (or "warhead") for covalent binding and a reporter tag (e.g., biotin or a fluorophore) for detection. Given the structure of our compound, a photoreactive group like a diazirine is an excellent choice as it can be appended via the amine and, upon UV activation, will non-selectively form a covalent bond with any nearby amino acid residue, minimizing bias towards specific active sites.[10] A clickable alkyne tag is incorporated for versatility, allowing for subsequent attachment of a biotin or fluorescent reporter via Click Chemistry.[11]

-

Probe Synthesis:

-

Synthesize a derivative of cis-3-Methylsulfonylcyclobutylamine featuring a diazirine-containing linker and a terminal alkyne group. The synthesis would typically involve acylation of the primary amine.

-

-

Cellular Labeling:

-

Treat intact cells or cell lysates with the alkyne-tagged ABPP probe for a defined period.

-

For competitive profiling, pre-incubate a control sample with a high concentration of the parent compound before adding the probe. This will show which labeled bands are specific targets.

-

-

UV Crosslinking:

-

Irradiate the samples with UV light (e.g., 365 nm) to activate the diazirine and induce covalent crosslinking to interacting proteins.[12]

-

-

Reporter Tagging via Click Chemistry:

-

Lyse the cells (if labeled intact).

-

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide or fluorescent-azide reporter to the probe's alkyne handle.

-

-

Target Enrichment and Identification:

-

For Biotin Tag: Enrich the biotinylated proteins using streptavidin beads. Elute, digest, and analyze by LC-MS/MS as described in the AP-MS protocol.[5]

-

For Fluorescent Tag: Visualize labeled proteins directly by in-gel fluorescence scanning. Bands that disappear in the competitor lane represent specific targets. These bands can be excised and identified by mass spectrometry.

-

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Strategy 3: Computational Target Prediction (Reverse Docking)

Reverse docking is an in silico method that screens a single ligand against a large library of 3D protein structures to predict potential binding partners.[13][14] This approach is useful for generating hypotheses and can help prioritize experimental efforts.[15][16]

Causality Behind Experimental Choices: This method is chosen as a purely orthogonal, cost-effective strategy. It is not limited by the experimental conditions of AP-MS or ABPP and can identify potential targets that may be difficult to capture biochemically (e.g., low abundance proteins, membrane proteins). We use the Protein Data Bank (PDB) as the target library due to its comprehensive and curated nature.

-

Ligand Preparation: Generate a high-quality 3D conformation of cis-3-Methylsulfonylcyclobutylamine.

-

Target Database Preparation: Utilize a curated database of druggable protein binding sites derived from the PDB.

-

Docking Simulation: Systematically dock the ligand into each prepared binding site using software like AutoDock or GOLD.

-

Scoring and Ranking: Score each docking pose based on a scoring function that estimates binding affinity. Rank the proteins based on their best docking scores.

-

Hit Prioritization: Filter the ranked list based on biological plausibility. Proteins with high scores that are implicated in relevant disease pathways are prioritized for experimental validation.

Part II: High-Confidence Target Validation

After generating a list of candidate targets from the initial screens, the next critical step is validation. The goal is to confirm a direct, specific, and functionally relevant interaction between the compound and the candidate protein.[17]

Biochemical Validation: Confirming Direct Binding

Biophysical techniques provide quantitative data on the direct interaction between a small molecule and a purified protein.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures biomolecular interactions in real-time.[18][19] It provides precise data on binding kinetics (association and dissociation rates) and affinity.[20][21]

-

Protein Immobilization: Covalently immobilize the purified recombinant candidate protein (ligand) onto a sensor chip surface.[19]

-

Analyte Injection: Inject precise concentrations of this compound (analyte) over the chip surface through a microfluidic channel.[19]

-

Signal Detection: Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of analyte binding to the immobilized protein. This generates a sensorgram (response vs. time).[20]

-

Kinetic Analysis: Fit the sensorgram data to binding models to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ), a measure of binding affinity.[19]

| Technique | Measures | Output | Advantage |

| Surface Plasmon Resonance (SPR) | Real-time binding and dissociation of a small molecule (analyte) to an immobilized protein (ligand). | kₐ (on-rate), kₔ (off-rate), Kᴅ (affinity). | Label-free, provides full kinetic profile.[22] |

| Isothermal Titration Calorimetry (ITC) | Heat change upon binding of a small molecule to a protein in solution. | Kᴅ (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n). | Gold standard for thermodynamics; solution-based. |

Cellular Validation: Confirming Target Engagement in a Physiological Context

Confirming that the compound binds its target within the complex environment of a living cell is crucial.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to assess drug-target engagement in intact cells or tissues.[23][24] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand.[25][26][27]

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

-

Analysis: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the control.

Caption: Logical workflow for validating candidate therapeutic targets.

Conclusion

The journey from a novel chemical entity to a potential therapeutic requires a rigorous, multi-faceted, and unbiased investigation into its mechanism of action. The strategy outlined in this guide for this compound provides a self-validating framework for target deconvolution. By integrating proteome-wide screening methods like AP-MS and ABPP with computational predictions, we can generate a high-quality list of candidate targets. Subsequent validation using gold-standard biophysical (SPR) and cellular (CETSA) techniques ensures that the identified interactions are direct, specific, and occur within a physiological context. This comprehensive approach minimizes the risk of downstream failures and provides a solid foundation for advancing a promising compound into the drug development pipeline.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 7. wp.unil.ch [wp.unil.ch]

- 8. Activity-based protein profiling: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of activity-based protein profiling and recent advances | Imperial News | Imperial College London [imperial.ac.uk]

- 11. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 12. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. portlandpress.com [portlandpress.com]

- 19. denovobiolabs.com [denovobiolabs.com]

- 20. youtube.com [youtube.com]

- 21. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. benchchem.com [benchchem.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 27. news-medical.net [news-medical.net]

solubility and stability of cis-3-Methylsulfonylcyclobutylamine hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of cis-3-Methylsulfonylcyclobutylamine Hydrochloride

Foreword: Navigating the Physicochemical Landscape of a Novel Moiety

In the landscape of modern medicinal chemistry, small, constrained ring systems have become invaluable building blocks for designing novel therapeutics. The cyclobutane scaffold, in particular, offers a unique three-dimensional geometry that can provide advantageous properties in drug candidates. When functionalized with polar groups such as a methylsulfonyl and an amine, as in this compound, the resulting molecule presents a distinct physicochemical profile. A comprehensive understanding of this profile, specifically its solubility and stability, is not merely an academic exercise; it is a critical prerequisite for successful drug development. This guide provides an in-depth analysis of these properties, grounded in fundamental chemical principles and supported by field-proven experimental methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate challenges, design robust formulations, and ensure the quality and efficacy of potential drug products incorporating this unique chemical entity.

Molecular Architecture and Physicochemical Synopsis

The structure of this compound is characterized by a four-membered carbocyclic ring bearing two key functional groups in a cis configuration: a primary amine, which is protonated to form the hydrochloride salt, and a methylsulfonyl group. This specific arrangement dictates its physical and chemical behavior.

-

The Amine Hydrochloride: The presence of the primary amine as a hydrochloride salt is the primary determinant of its aqueous solubility. The ionic nature of the salt form significantly enhances its interaction with polar solvents like water compared to its free base form.[1] As with most amine salts, this solubility is expected to be highly dependent on the pH of the medium.[2]

-

The Methylsulfonyl Group: This is a highly polar, chemically robust functional group.[3] It is a strong hydrogen bond acceptor and contributes to the overall polarity of the molecule. The sulfone group itself is the result of sulfide oxidation and is generally resistant to further oxidation, which can impart significant stability to the molecule.[4][5]

-

The Cyclobutane Core: This strained ring system provides a rigid scaffold, influencing the spatial orientation of the functional groups and their interactions with biological targets and formulation excipients.

Below is a table summarizing the key computed physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO₂S | (Computed) |

| Molecular Weight | 185.67 g/mol | [6] |

| IUPAC Name | cis-3-(methylsulfonyl)cyclobutan-1-amine;hydrochloride | (Adapted) |

| SMILES | CS(=O)(=O)C1CC(C1)N.Cl | [6] |

| Predicted pKa (Amine) | ~9.5 - 10.5 | (Expert Estimation) |

Aqueous Solubility Profile: A pH-Dependent Paradigm

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly impacting its dissolution rate and subsequent bioavailability. For an amine hydrochloride salt like cis-3-Methylsulfonylcyclobutylamine, pH is the master variable controlling its aqueous solubility.

Theoretical Grounding: The Henderson-Hasselbalch Relationship in Action

The solubility of a weak base hydrochloride salt is governed by the equilibrium between the soluble, ionized form (the ammonium cation) and the less soluble, neutral free base. This relationship can be described by the Henderson-Hasselbalch equation. At pH values significantly below the pKa of the amine, the compound exists predominantly in its protonated, highly water-soluble form. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the un-ionized free base, which, being less polar, tends to have much lower aqueous solubility. This transition often results in a sharp decrease in solubility, a phenomenon critical to understand for oral drug delivery, as the pH changes dramatically along the gastrointestinal tract.[7][8]

The diagram below illustrates the fundamental relationship between pH and the solubility of a typical weak base hydrochloride salt.

Caption: Conceptual pH-solubility curve for a weak base hydrochloride.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for generating a pH-solubility profile, a self-validating system for assessing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.

Materials:

-

This compound

-

Standard aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)

-

Water for HPLC, Acetonitrile (HPLC grade)

-

Calibrated pH meter, analytical balance, orbital shaker with temperature control, centrifuge, 0.45 µm syringe filters, HPLC vials.

-

Validated HPLC method for quantification.

Methodology:

-

Preparation: Prepare a series of vials for each pH buffer.

-

Addition of API: Add an excess amount of the API to each vial to ensure that a saturated solution is achieved and solid remains after equilibration. The goal is to create a slurry.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker set to 25°C or 37°C. Agitate for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. A preliminary time-point experiment (e.g., sampling at 4, 8, 24, 48 hours) should be conducted to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle.

-

pH Measurement: Carefully measure the final pH of the supernatant in each vial. This is the true equilibrium pH.

-

Filtration & Dilution: Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove all undissolved solids. Perform an accurate, pre-determined dilution of the filtrate with the mobile phase to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method.

-

Data Analysis: Calculate the solubility (in mg/mL or µg/mL) at each equilibrium pH value using the established calibration curve.

Anticipated Solubility Data

The following table presents hypothetical but scientifically plausible solubility data for this compound, based on its structure.

| Solvent/Buffer (Equilibrium pH) | Temperature (°C) | Expected Solubility (mg/mL) | Classification |

| 0.1 N HCl (pH 1.2) | 25 | > 100 | Very Soluble |

| Acetate Buffer (pH 4.5) | 25 | > 50 | Freely Soluble |

| Phosphate Buffer (pH 6.8) | 25 | ~20 | Soluble |

| Phosphate Buffer (pH 7.4) | 25 | ~5 | Sparingly Soluble |

| Water | 25 | > 100 | Very Soluble |

| Ethanol | 25 | ~15 | Soluble |

| Dichloromethane | 25 | < 0.1 | Practically Insoluble |

Expert Insights: The anticipated high solubility in acidic conditions is favorable for dissolution in the stomach. However, the drop in solubility at neutral to slightly basic pH highlights a potential risk of precipitation as the drug transits to the small intestine. This necessitates careful formulation design, potentially involving pH modifiers or solubilizing excipients, to maintain the drug in solution for optimal absorption.

Stability Profile: Ensuring Molecular Integrity

Assessing the intrinsic stability of an API is paramount for ensuring its safety, quality, and efficacy throughout its shelf life. This involves subjecting the molecule to a range of stress conditions that are more severe than standard storage conditions to identify potential degradation pathways and products.[9]

Theoretical Grounding: Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways should be considered:

-

Hydrolysis: While the sulfone and cyclobutane groups are generally stable to hydrolysis, extreme pH and temperature could potentially force a reaction, though this is considered a low risk.

-

Oxidation: The primary amine is a potential site for oxidation, which could lead to the formation of N-oxides or other related impurities.[10] However, the electron-withdrawing nature of the adjacent sulfonyl group may reduce this susceptibility. The sulfone group itself is already in a high oxidation state and is not susceptible to further oxidation.

-

Thermal Degradation: At elevated temperatures, decomposition can occur, potentially involving the cleavage of the C-S bond or fragmentation of the cyclobutane ring.[11]

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, a common pathway for many pharmaceuticals.[12]

-

Solid-State Disproportionation: As a hydrochloride salt of a weak base, the compound is at risk of disproportionation in the solid state.[13][14] This is a process where the salt reverts to the neutral free base and gaseous HCl, particularly in the presence of moisture or alkaline excipients. This can lead to changes in physical properties and dissolution behavior.[15][16]

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol provides a systematic workflow for conducting forced degradation studies in accordance with ICH guidelines.

Caption: Workflow for a comprehensive forced degradation study.

Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.

Methodology:

-

Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Store at 60°C.

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Store at 60°C. Neutralize samples with acid before analysis.

-

Oxidation: Dilute the stock solution with 3% H₂O₂. Store at room temperature.

-

Thermal: Expose both solid API and a solution of the API to 80°C.

-

Photolytic: Expose both solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Time Points: Sample from each condition at appropriate time points (e.g., 2, 8, 24, 48 hours), aiming for 5-20% degradation.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC-PDA method.

-

Data Evaluation:

-

Calculate the percentage of API remaining.

-

Determine the relative retention times and peak areas of any degradation products.

-

Assess peak purity to ensure the main peak is not co-eluting with degradants.

-

Calculate the mass balance to account for all the material.

-

Use LC-MS to obtain mass information on significant unknown degradation products for structural elucidation.

-

Anticipated Stability Data Summary

This table summarizes the expected outcomes from a forced degradation study.

| Stress Condition | Time/Duration | Degradation (%) | No. of Degradants | Remarks |

| 0.1 N HCl | 48h @ 60°C | < 2% | 0 | Highly stable to acid hydrolysis. |

| 0.1 N NaOH | 24h @ 60°C | ~10% | 1 | Moderate degradation observed under basic conditions. |

| 3% H₂O₂ | 8h @ RT | < 5% | 1 | Stable to oxidation, minor impurity formed. |

| Heat (Solid) | 7 days @ 80°C | < 1% | 0 | Thermally stable in the solid state. |

| Photolytic (Solid) | ICH Q1B | < 1% | 0 | Photostable in the solid state. |

Expert Insights: The anticipated stability profile is robust, with the primary liability being degradation under basic conditions. This is a critical piece of information for formulation development, suggesting that alkaline excipients (e.g., certain lubricants or fillers) should be avoided to prevent compromising the stability of the final drug product. The high stability to oxidation is a significant advantage, likely conferred by the sulfone moiety.

Recommended Analytical Methodology

A robust, validated, stability-indicating analytical method is essential for accurately assessing both solubility and stability. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and peak shape for polar, small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the amine is protonated for good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for eluting the analyte. |

| Gradient | 5% to 95% B over 15 minutes | Ensures elution of the parent compound and separation from any potential, less polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~210 nm | Wavelength suitable for compounds lacking a strong chromophore. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

Method Validation: This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for purpose. The forced degradation samples are crucial for proving the specificity and stability-indicating nature of the method.

Conclusion and Strategic Implications

This compound is a molecule with a favorable physicochemical profile for drug development, characterized by high, pH-dependent aqueous solubility and robust intrinsic stability.

-

Solubility: The compound is expected to be highly soluble in the acidic environment of the stomach, which is advantageous for oral delivery. However, developers must be mindful of the potential for precipitation in the higher pH of the intestine. Formulation strategies should focus on maintaining solubility throughout the gastrointestinal transit.

-

Stability: The molecule demonstrates excellent stability against oxidation, heat, and light. The primary liability is a moderate susceptibility to degradation under basic conditions. This knowledge directly informs formulation and process development, guiding the selection of compatible excipients and processing conditions to ensure a stable and effective drug product.

This guide provides the foundational knowledge and experimental frameworks necessary to thoroughly characterize this compound. By applying these principles and protocols, researchers can confidently advance their development programs, transforming a promising molecule into a high-quality medicinal product.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (1r,3r)-3-Methanesulfonylcyclobutan-1-amine hydrochloride | C5H12ClNO2S | CID 72207484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrpp.com [ijrpp.com]

- 11. researchgate.net [researchgate.net]

- 12. ajpsonline.com [ajpsonline.com]

- 13. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: A Detailed Protocol for the Laboratory Synthesis of cis-3-Methylsulfonylcyclobutylamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and organic synthesis.

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of cis-3-Methylsulfonylcyclobutylamine hydrochloride, a valuable building block in drug discovery. The outlined synthetic route is designed for both clarity and efficiency, commencing from the commercially available starting material, 3-oxocyclobutanecarboxylic acid. Each stage of the synthesis is accompanied by a detailed explanation of the underlying chemical principles and experimental considerations, ensuring both reproducibility and a thorough understanding of the process. This guide is intended to equip researchers with the necessary information to successfully synthesize this compound and similar cyclobutane derivatives.

Introduction and Synthetic Strategy

Cyclobutane scaffolds are increasingly sought after in medicinal chemistry as they offer a three-dimensional structure that can improve the physicochemical properties of drug candidates. The title compound, this compound, incorporates both a polar sulfonyl group and a basic amine in a specific stereochemical arrangement, making it an attractive fragment for library synthesis and lead optimization.

Due to the absence of a direct, publicly available protocol, a robust multi-step synthetic pathway has been devised. The strategy focuses on the sequential introduction of the required functional groups onto the cyclobutane ring with stereochemical control to achieve the desired cis configuration.

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light and/or appropriate staining agents. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of tert-Butyl (3-oxocyclobutyl)carbamate